(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is an organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts are employed to achieve the desired enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. The use of chiral catalysts and high-pressure hydrogenation techniques are common in industrial settings to ensure high yield and enantiomeric purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(4-phenylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(4-phenylphenyl)ethanol: A similar compound without the chiral center.
2-Amino-2-(4-phenylphenyl)acetic acid: A structurally related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2R)-2-Amino-2-(4-phenylphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI Key |
DRGRSSFCCDTWRF-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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